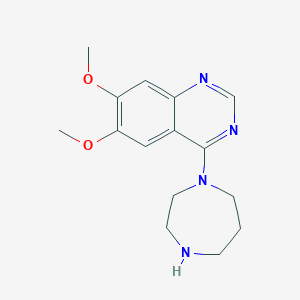
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a hexahydro-1H-1,4-diazepin-1-yl group and two methoxy groups at the 6 and 7 positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline typically involves multi-step organic reactionsThe methoxy groups are then introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and potential therapeutic applications .
化学反应分析
Types of Reactions
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups .
科学研究应用
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
作用机制
The mechanism of action of 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, thereby affecting neuronal signaling and function .
相似化合物的比较
Similar Compounds
- 4-(Hexahydro-1H-1,4-diazepin-1-yl)benzonitrile
- 2-(1-piperazinyl)benzothiazole
- 1-Phenoxyalkyl-4-(N,N-disubstitutedamino)alkylpiperazine
Uniqueness
Compared to these similar compounds, 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline stands out due to its unique combination of functional groups and its specific biological activity. The presence of the quinazoline core and the hexahydro-1H-1,4-diazepin-1-yl group imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development .
生物活性
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline, also known as BIX-01294, is a compound that has garnered attention for its biological activities, particularly as a histone lysine methyltransferase inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for BIX-01294 is C28H38N6O2 with a molecular weight of approximately 490.64 g/mol. It features a quinazoline core substituted with a hexahydro-1H-1,4-diazepine moiety and two methoxy groups at positions 6 and 7. The compound is characterized by its solid state and is soluble in DMSO and ethanol at concentrations of 10 mg/mL.
BIX-01294 primarily acts as an inhibitor of histone lysine methyltransferases (HMTs), specifically targeting the G9a/GLP complex. It exhibits a reversible inhibition mechanism with an IC50 value of 1.7 µM for GLP-catalyzed H3K9me3 methylation, indicating its potency in modulating epigenetic processes .
Table 1: Inhibition Potency of BIX-01294 Against Various HMTs
| HMT Target | IC50 (µM) |
|---|---|
| GLP | 1.7 |
| H3K9me3 | 38 |
| PRMT1 | >100 |
| SET7/9 | >100 |
Cancer Research
BIX-01294 has been studied for its role in cancer therapy due to its ability to influence gene expression through epigenetic modifications. It has shown potential in reprogramming neural progenitor cells into induced pluripotent stem cells (iPSCs) in synergy with factors such as Oct3/4 and Klf4 . This suggests its utility in regenerative medicine and cancer biology.
Neurodegenerative Diseases
Recent studies have highlighted the potential of BIX-01294 derivatives in treating Alzheimer's disease (AD). For instance, TKM01, a derivative of BIX-01294, demonstrated inhibitory effects on acetylcholinesterase (AChE) and amyloid-beta (Aβ) accumulation in vitro and in vivo models . The compound was shown to reduce lipid peroxidation and pro-inflammatory cytokines while enhancing antioxidant enzyme levels in zebrafish models of AD.
Case Studies
- Histone Methylation and Cancer : In a study examining the effects of BIX-01294 on cancer cell lines, it was found that treatment led to significant changes in histone methylation patterns, which correlated with altered expression levels of oncogenes and tumor suppressor genes. This suggests that BIX-01294 may serve as a therapeutic agent by reversing aberrant epigenetic modifications associated with cancer .
- Neuroprotection : A study focused on the neuroprotective effects of TKM01 revealed that it effectively decreased AChE activity while increasing levels of superoxide dismutase (SOD) and catalase (CAT). These findings indicate its potential as a treatment option for neurodegenerative disorders characterized by oxidative stress .
属性
分子式 |
C15H20N4O2 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
4-(1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C15H20N4O2/c1-20-13-8-11-12(9-14(13)21-2)17-10-18-15(11)19-6-3-4-16-5-7-19/h8-10,16H,3-7H2,1-2H3 |
InChI 键 |
CCGHJMAPPPBZPU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCNCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















